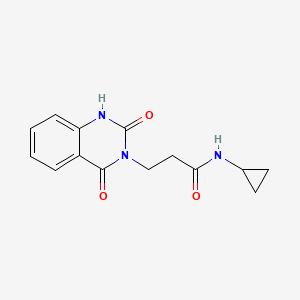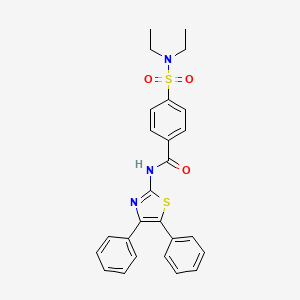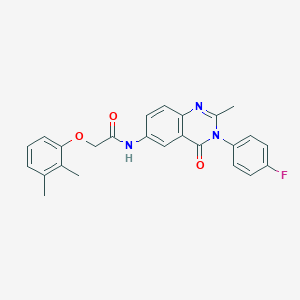
2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups. For instance, the quinazolinone moiety could be synthesized via a cyclization reaction involving anthranilic acid and a suitable amine . The introduction of the fluorophenyl and dimethylphenoxy groups would likely involve further steps, possibly including nucleophilic aromatic substitution reactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .科学的研究の応用
Structural Aspects and Properties
This compound is related to amide-containing isoquinoline derivatives, which have been studied for their structural aspects. Specifically, compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, which share a structural similarity, have been examined for their ability to form gels and crystalline salts with mineral acids. These compounds also form host–guest complexes with certain hydroxybenzenes, showing enhanced fluorescence emission, a property potentially useful for scientific applications like imaging and sensing (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Quinazolinone analogues, similar in structure to the compound , have demonstrated significant antitumor activity. For example, certain benzyl-substituted-4(3H)-quinazolinones have shown broad-spectrum antitumor activity, indicating the potential of these compounds in cancer research and therapy (Al-Suwaidan et al., 2016).
Antimicrobial and Anticancer Potentials
2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, similar in structure, have been synthesized and shown significant antimicrobial and anticancer activities. Their molecular docking studies indicate potential as lead compounds in drug design for antimicrobial and anticancer molecules (Mehta et al., 2019).
Vibrational Spectroscopy and Molecular Docking Studies
Vibrational spectroscopy and molecular docking studies of similar quinazolinone derivatives have been conducted, demonstrating their potential in structural analysis and drug design. These studies include molecular electrostatic potential and frontier molecular orbital analysis, providing insights into the molecular interactions and properties of these compounds (El-Azab et al., 2016).
Potential as Neurokinin-1 Receptor Antagonists
Related compounds have been studied as neurokinin-1 receptor antagonists. These studies focus on their efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, suggesting potential applications in neurological research and therapy (Harrison et al., 2001).
Anticancer Agents Synthesis
The synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, analogous to the compound , has been explored for their potential as anticancer agents. These compounds showed inhibitory activities against various cancer cell lines, indicating their relevance in cancer research and drug development (Fang et al., 2016).
将来の方向性
The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as any biological activity it might exhibit. Compounds with similar structures have been investigated for their potential as pharmaceuticals, among other applications .
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-15-5-4-6-23(16(15)2)32-14-24(30)28-19-9-12-22-21(13-19)25(31)29(17(3)27-22)20-10-7-18(26)8-11-20/h4-13H,14H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPZZPTLTURKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2934595.png)
![(10E)-10-[[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B2934596.png)

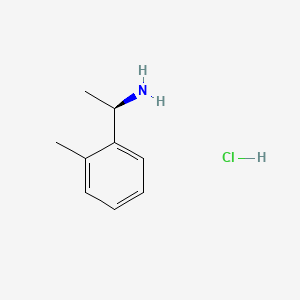
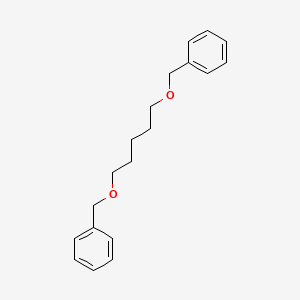
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2934604.png)
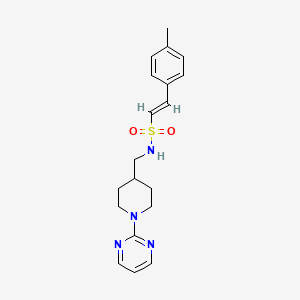
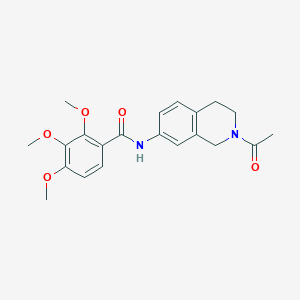
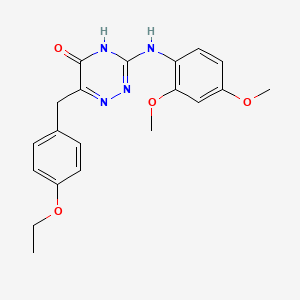

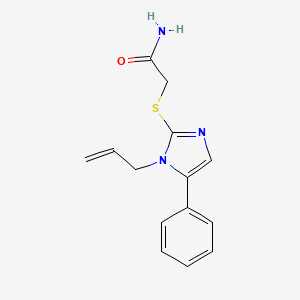
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)
